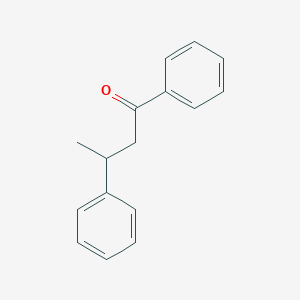

1,3-Diphenyl-1-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

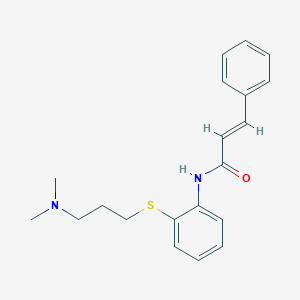

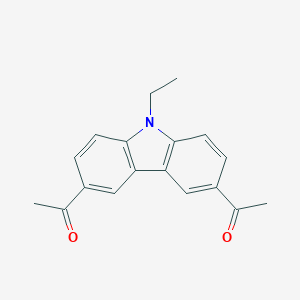

1,3-Diphenyl-1-butanone is a chemical compound with significance in various scientific studies due to its unique structure and properties. It serves as a precursor for numerous chemical reactions and is studied for its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of 1,3-Diphenyl-1-butanone derivatives has been explored in the context of discovering new psychotropic agents and understanding their chemical reactivity. Sato and Uchimaru (1981) synthesized a series of 1,3-diphenyl-1-butanone derivatives, revealing insights into the rearranged products obtained from specific reactions (Sato & Uchimaru, 1981).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using X-ray crystallography. Studies by Feng (2013) on 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, a compound synthesized from 1,3-diphenyl-2-propanone, provide insights into the crystal structure and molecular configuration, highlighting the stability and structural characteristics of these molecules (Feng, 2013).

Chemical Reactions and Properties

Research on the chemical reactions and properties of 1,3-Diphenyl-1-butanone derivatives has shown the compound's reactivity and potential applications. Akaba et al. (1991) investigated the anodic oxidation of 1,1-diphenyl-2-methylpropene, leading to ketone formation and providing insights into the mechanisms of these reactions (Akaba et al., 1991).

Physical Properties Analysis

Studies on the physical properties of related compounds, such as those conducted by Barson, Bevington, and Huckerby (1990), have explored the reactivities of diarylbutadienes, including 1,4-diphenyl-1,3-butadiene, towards initiating radicals. These studies contribute to our understanding of the compound's stability and reactivity under various conditions (Barson, Bevington, & Huckerby, 1990).

Chemical Properties Analysis

The chemical properties of 1,3-Diphenyl-1-butanone and its derivatives are key to understanding their potential applications in various fields. Research by Nakayama, Hirashima, and Yokomori (1991) on a sterically hindered ketone derived from 1,3-diphenyl-1-butanone provides valuable information on its reactivity towards nucleophiles and the influence of steric effects on its chemical behavior (Nakayama, Hirashima, & Yokomori, 1991).

Wissenschaftliche Forschungsanwendungen

1,3-Diphenyl-1-butanone is a chemical compound with the molecular formula C16H16O . It has a molecular weight of 224.3 g/mol . This compound is used in various scientific fields, particularly in chemistry for research and experimentation .

One potential application of 1,3-Diphenyl-1-butanone could be in the synthesis of other complex organic compounds. For example, it might be used as a starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, or other organic compounds .

The methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out. Typically, these procedures would be carried out in a laboratory setting, under controlled conditions, and would involve the use of various reagents and catalysts .

The results or outcomes obtained would also depend on the specific synthesis or reaction. In general, the goal would be to achieve a high yield of the desired product, with minimal formation of by-products .

Safety And Hazards

Safety data sheets suggest that contact with skin, eyes, or ingestion should be avoided. Dust formation should be avoided and adequate ventilation should be ensured .

Relevant Papers There are several relevant papers on 1,3-Diphenyl-1-butanone. For instance, a paper by Paulson et al. discusses the synthesis of 1,3-Diphenyl-1-butanone . Another paper discusses the synthesis of 1,3-Diphenyl-4-(4-substituted piperidinyl)-1-butanones .

Eigenschaften

IUPAC Name |

1,3-diphenylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVFXLVPKFXTCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenyl-1-butanone | |

CAS RN |

1533-20-6 |

Source

|

| Record name | 1,3-Diphenyl-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1533-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-PHENYLBUTYROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)